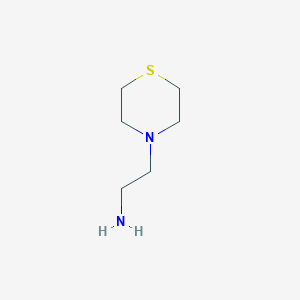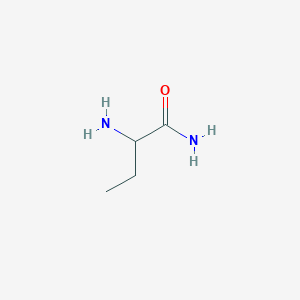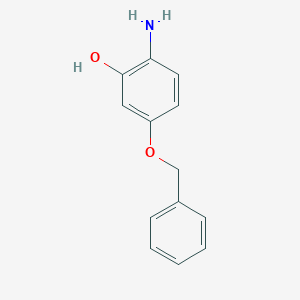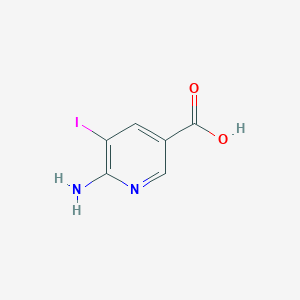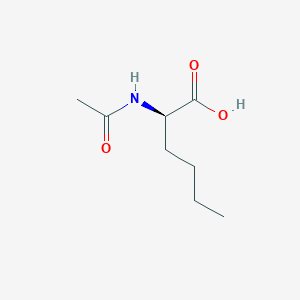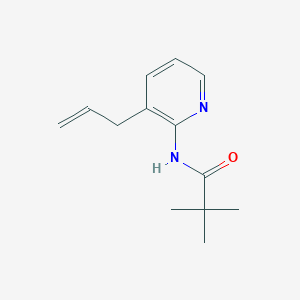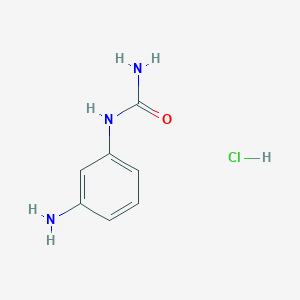
(3-氨基苯基)脲单盐酸盐
描述
科学研究应用
传感应用
(3-氨基苯基)脲单盐酸盐: 已被用于开发传感材料,因为它与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用 。这种相互作用对于创建均相测定和非均相检测系统至关重要。该化合物与二醇结合的能力也使其能够用于生物标记和蛋白质操作。
治疗开发
该化合物与蛋白质和酶的相互作用使其成为治疗开发中宝贵的工具 。它可以用来干扰信号通路,抑制酶活性,并可能作为靶向特定细胞机制的药物的递送系统。
分析化学
在分析化学中,(3-氨基苯基)脲单盐酸盐可用作各种分析方法中使用的微粒的构建块 。它的特性允许控制释放像胰岛素这样的物质,使其成为药物递送系统设计中的重要组成部分。
分离技术
该化合物与二醇的独特相互作用在分离技术中得到利用 。它可以用来促进糖化分子的电泳,这对于复杂生物样品的分析和分离至关重要。
材料科学
(3-氨基苯基)脲单盐酸盐: 用于材料科学,特别是在响应糖的存在而聚合的合成中 。这些聚合物在创建能够响应环境刺激而改变其特性的智能材料方面具有潜在的应用。
腐蚀抑制
研究探索了使用(3-氨基苯基)脲单盐酸盐衍生物作为腐蚀抑制剂 。该化合物的结构可以被修饰以增强其疏水性,使其适合于保护金属和合金免受氧化损伤。
安全和危害
作用机制
Target of Action
The primary target of (3-Aminophenyl)-urea monohydrochloride, also known as 1-(3-Aminophenyl)urea hydrochloride or (3-Aminophenyl)uronium chloride, is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancer .
Mode of Action
The compound is part of a novel FolRα-targeting antibody-drug conjugate (ADC) known as STRO-002 . The active metabolite of STRO-002, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . This compound interacts with its targets by binding to FolRα with high affinity, internalizing rapidly into target positive cells, and releasing the tubulin-targeting cytotoxin SC209 . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The compound affects the tubulin cytoskeleton, leading to cell death . Certain classes of cytotoxins, including SC209, have been shown to elicit immunogenic cell death (ICD), leading to T-cell recruitment into the tumor microenvironment and increased sensitivity to immunomodulatory agents .
Pharmacokinetics
The compound is part of the stro-002 adc, which is stable in circulation with no change in drug-antibody ratio (dar) for up to 21 days and has a half-life of 64 days in mice .
Result of Action
The compound’s action results in significant cytotoxic activity in FolRα expressing cells in vitro . It also induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Furthermore, it has been observed to induce hallmarks of immunogenic cell death in FolRα expressing tumor cells .
生化分析
Biochemical Properties
The nature of these interactions often depends on the specific biochemical context and can involve hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, a compound containing a 3-aminophenyl group was found to be internalized into target positive cells and released a cytotoxic compound .
Molecular Mechanism
For instance, a compound with a 3-aminophenyl group was found to bind to a receptor with high affinity, leading to its internalization into cells .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have stable effects over time . For example, a compound with a 3-aminophenyl group was found to be stable in circulation with no change in its drug-antibody ratio for up to 21 days .
Dosage Effects in Animal Models
Related compounds have been shown to have dose-dependent effects . For example, a compound with a 3-aminophenyl group was found to induce significant tumor growth inhibition in animal models at a single dose .
Metabolic Pathways
Aminophenyl compounds are known to be involved in various metabolic pathways . For example, a compound with a 3-aminophenyl group was found to be involved in the biosynthesis of phenylpropanoids .
Transport and Distribution
Related compounds have been shown to be transported and distributed within cells . For example, a compound with a 3-aminophenyl group was found to be rapidly internalized into target positive cells .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles within cells . For example, a compound with a 3-aminophenyl group was found to be internalized into target positive cells .
属性
IUPAC Name |
(3-aminophenyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-5-2-1-3-6(4-5)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUKXZEJFCOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069348 | |
| Record name | (3-Aminophenyl)uronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59690-88-9 | |
| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59690-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Aminophenyl)uronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminophenyl)uronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
